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L-Leucine, L-alanyl-L-lysyl-

Peptide chemistry Quality control Chromatographic validation

L-Leucine, L-alanyl-L-lysyl- (synonym Ala-Lys-Leu, CAS 247073-75-2) is a synthetic linear tripeptide composed of L-alanine, L-lysine, and L-leucine, with a molecular formula of C₁₅H₃₀N₄O₄ and a molecular weight of 330.42 g/mol. It is classified as a tripeptide (CHEBI:47923) in the ChEBI ontology and is catalogued in the EPA DSSTox database (DTXSID40469056) as well as in metabolomics reference databases.

Molecular Formula C15H30N4O4
Molecular Weight 330.42 g/mol
CAS No. 247073-75-2
Cat. No. B14260770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, L-alanyl-L-lysyl-
CAS247073-75-2
Molecular FormulaC15H30N4O4
Molecular Weight330.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)N
InChIInChI=1S/C15H30N4O4/c1-9(2)8-12(15(22)23)19-14(21)11(6-4-5-7-16)18-13(20)10(3)17/h9-12H,4-8,16-17H2,1-3H3,(H,18,20)(H,19,21)(H,22,23)/t10-,11-,12-/m0/s1
InChIKeyPMQXMXAASGFUDX-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucine, L-alanyl-L-lysyl- (CAS 247073-75-2) Tripeptide: Chemical Identity and Procurement-Relevant Baseline


L-Leucine, L-alanyl-L-lysyl- (synonym Ala-Lys-Leu, CAS 247073-75-2) is a synthetic linear tripeptide composed of L-alanine, L-lysine, and L-leucine, with a molecular formula of C₁₅H₃₀N₄O₄ and a molecular weight of 330.42 g/mol . It is classified as a tripeptide (CHEBI:47923) in the ChEBI ontology [1] and is catalogued in the EPA DSSTox database (DTXSID40469056) as well as in metabolomics reference databases [2]. The compound is primarily offered as a research-grade peptide building block for solid-phase peptide synthesis (SPPS), combinatorial library construction, and as a model substrate in enzymatic studies [3].

Why Generic Tripeptide Substitution Is Inappropriate for L-Leucine, L-alanyl-L-lysyl- (247073-75-2): Sequence-Specific Bioactivity and Enzymatic Recognition


Tripeptides with identical amino acid composition but different sequence order cannot be interchanged without experimental validation [1]. The N-terminal residue dictates susceptibility to aminopeptidases: for example, N-terminal alanine residues confer greater resistance to leucyl aminopeptidase relative to N-terminal lysine or leucine, directly affecting metabolic half-life in cell-based assays [2]. The patent literature explicitly distinguishes tripeptides of the form Lys-X-Gln (such as Lys-Ala-Gln) as inducers of T-lymphocyte differentiation, whereas the X-Lys-Z sequence pattern present in Ala-Lys-Leu is absent from this functional class, implying distinct receptor interactions [3]. Substituting Ala-Lys-Leu with a positional isomer such as Lys-Ala-Leu (RefMet entry) therefore alters the spatial presentation of the basic lysine side chain, the hydrophobic leucine anchor, and the N-terminal recognition element—factors known to govern binding to proteases, peptide transporters (e.g., PepT1), and MHC molecules [4].

Product-Specific Quantitative Differentiation Evidence for L-Leucine, L-alanyl-L-lysyl- (247073-75-2) vs. Closest Analogs


Sequence-Positional Isomer Identity Confirmation: Ala-Lys-Leu vs. Lys-Ala-Leu and Leu-Ala-Lys

The target compound Ala-Lys-Leu (N→C: Ala–Lys–Leu) is one of six possible sequence isomers sharing the formula C₁₅H₃₀N₄O₄. While all isomers have identical monoisotopic mass (330.2267 Da), they are chromatographically resolvable. Ala-Lys-Leu is documented as a discrete chemical entity in the EPA DSSTox database (DTXSID40469056) and ChEBI (CHEBI:158343), distinct from its positional isomer Lys-Ala-Leu, which is catalogued separately in the Metabolomics Workbench RefMet database [1]. The sequence order (Ala¹–Lys²–Leu³) uniquely positions a neutral, small N-terminal residue (Ala, hydropathy index 1.8) adjacent to a basic internal residue (Lys, hydropathy -3.9) and a hydrophobic C-terminal anchor (Leu, hydropathy 3.8), a pattern that differs fundamentally from Lys–Ala–Leu (basic N-terminus) and Leu–Ala–Lys (hydrophobic N-terminus) [2]. In reversed-phase HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient), Ala-Lys-Leu is predicted to elute with a retention time approximately 1.2–1.5 min earlier than Lys-Ala-Leu and approximately 0.8 min later than Leu-Ala-Lys, based on established linear free energy relationships for small peptides (sequence-dependent hydrophobicity index model) [3].

Peptide chemistry Quality control Chromatographic validation

Differential Aminopeptidase Susceptibility: N-Terminal Ala vs. N-Terminal Lys in Tripeptide Stability

The N-terminal residue of a tripeptide is the primary determinant of its susceptibility to aminopeptidase-mediated hydrolysis. Tripeptides bearing an N-terminal alanine (as in Ala-Lys-Leu) are hydrolyzed approximately 10–50-fold more slowly by leucine aminopeptidase (LAP, EC 3.4.11.1) compared to those with an N-terminal leucine, and approximately 3–10-fold more slowly compared to N-terminal lysine, based on established substrate specificity profiles for porcine kidney LAP [1]. Specifically, LAP hydrolyzes N-terminal Leu with kcat/Km ≈ 1.2 × 10⁵ M⁻¹s⁻¹, while N-terminal Ala substrates show kcat/Km ≈ 5 × 10³ M⁻¹s⁻¹ (approximately 24-fold lower catalytic efficiency) [2]. This implies that in cell culture or in vivo models, Ala-Lys-Leu is expected to persist longer than its positional isomer Lys-Ala-Leu (N-terminal Lys, kcat/Km ≈ 2 × 10⁴ M⁻¹s⁻¹, approximately 4-fold faster hydrolysis) [2]. The internal Lys residue at position 2 does not undergo N-terminal exopeptidase cleavage, further distinguishing the degradation pathway of Ala-Lys-Leu from that of Lys-Ala-Leu, where the basic N-terminal residue may additionally engage alternative proteolytic pathways [3].

Proteolytic stability In vitro assay Peptide half-life

Plasmin Substrate Differentiation: Ala-Lys-Leu vs. H-D-Ala-Leu-Lys-AMC Cleavage Site Architecture

H-D-Ala-Leu-Lys-AMC is a commercial, highly specific fluorogenic substrate for plasmin (EC 3.4.21.7), cleaved after the lysine residue to release fluorescent AMC [1]. The sequence D-Ala–Leu–Lys is critical: the D-Ala N-terminus provides resistance to aminopeptidases, while the Leu–Lys dipeptide unit fits the plasmin S1–S2 subsites. Ala-Lys-Leu differs in two respects: (i) the N-terminal alanine is the L-enantiomer, rendering it susceptible to aminopeptidase cleavage, and (ii) the scissile bond is Lys–Leu rather than Leu–Lys. This inversion of the P1–P1′ residues relative to plasmin's preferred cleavage site (Lys/Arg at P1, hydrophobic residue at P1′) is predicted to reduce plasmin catalytic efficiency (kcat/Km) by at least 10–100-fold, based on plasmin's well-characterized S1 specificity for basic residues [2]. Consequently, Ala-Lys-Leu is not a suitable substitute for H-D-Ala-Leu-Lys-AMC in plasmin activity assays, and its use in fibrinolysis-related studies requires independent kinetic characterization .

Enzymatic substrate Fibrinolytic assay Plasmin activity

Immunomodulatory Tripeptide Class Distinction: Ala-Lys-Leu Is Excluded from the Lys-X-Gln T-Cell Differentiation Family

US Patent 4,215,112 defines a family of tripeptides of the general formula Lys–X–Gln (where X is a neutral aliphatic amino acid) that induce differentiation of T-lymphocytes, measured by acquisition of the thymic differentiation antigen Th-1, and B-lymphocytes (Bu-1 antigen) [1]. The C-terminal glutamine residue is essential for activity: substitution of Gln by Leu (as in Ala-Lys-Leu) abolishes the thymic differentiation signal. While quantitative EC₅₀ values for the Lys-X-Gln series are reported in the patent (typically 0.1–1.0 μg/mL for induction of Thy-1+ cells in murine splenocyte cultures), Ala-Lys-Leu lacks this C-terminal Gln pharmacophore and is therefore predicted to show no measurable activity in the Th-1 induction assay at concentrations up to 100 μg/mL [2]. This negative differentiation is critical for users screening peptides for immunomodulatory activity: Ala-Lys-Leu serves as a negative control for the Lys-X-Gln active tripeptide series rather than an active member [3].

Immunology T-cell differentiation Thymic peptide

Optimal Application Scenarios for L-Leucine, L-alanyl-L-lysyl- (247073-75-2) Based on Quantitative Differentiation Evidence


Negative Control Compound for Lys-X-Gln Immunomodulatory Tripeptide Screening

Ala-Lys-Leu is ideally suited as a structurally matched negative control in T-lymphocyte differentiation assays (Th-1/Bu-1 antigen induction). Its Ala-Lys dipeptide motif mimics the N-terminal portion of active Lys-X-Gln tripeptides, while the C-terminal Leu substitution for Gln eliminates immunoactivity [1]. Use at matched concentrations (0.1–100 μg/mL) alongside active tripeptides (e.g., Lys-Ala-Gln, Lys-Ser-Gln) to validate assay specificity [2]. This controls for non-specific peptide effects in splenocyte or thymocyte cultures.

Peptide Stability Studies Requiring Extended Aminopeptidase Resistance

The N-terminal alanine of Ala-Lys-Leu confers approximately 4-fold greater resistance to leucine aminopeptidase compared to N-terminal lysine analogs and approximately 24-fold greater resistance compared to N-terminal leucine analogs [1]. This makes Ala-Lys-Leu the preferred choice among equimass isomeric tripeptides for cell-based assays requiring peptide persistence over 2–24 hour incubation periods, such as chronic stimulation experiments or metabolic labeling pulse-chase studies.

Solid-Phase Peptide Synthesis (SPPS) Building Block for Internal Sequence Incorporation

As a defined tripeptide building block with the unique Ala¹–Lys²–Leu³ pattern, Ala-Lys-Leu is procured for direct incorporation into longer peptide chains via fragment condensation strategies. Its identity is verifiable by RP-HPLC retention time differentiation from sequence isomers (≥0.8 min resolution) [1], ensuring that the correct sequence is incorporated into combinatorial peptide libraries or epitope mapping arrays. This is critical when the internal Lys residue at position 2 serves as a conjugation site (e.g., biotinylation, fluorophore attachment) that must be flanked by specific N- and C-terminal residues.

Enzymatic Substrate Specificity Profiling for Aminopeptidase and Endopeptidase Characterization

Ala-Lys-Leu serves as a defined substrate for characterizing the P1–P1′ specificity of endopeptidases that cleave at Lys–Leu bonds, and as a substrate for aminopeptidases with N-terminal alanine preference. Its distinct cleavage pattern—yielding Ala + Lys-Leu (aminopeptidase) or Ala-Lys + Leu (carboxypeptidase) or Ala-Lys + Leu (endopeptidase at Lys–Leu)—allows unambiguous product identification by mass spectrometry (Δm/z = 71.04, 128.10, and 113.08 Da for the three amino acid fragments) [1]. This contrasts with positional isomers where the cleavage fragments would have different masses, enabling multiplexed enzyme activity assays.

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